molecular formula C11H11NO B12840533 (3-Methylisoquinolin-7-yl)methanol

(3-Methylisoquinolin-7-yl)methanol

Cat. No.: B12840533
M. Wt: 173.21 g/mol
InChI Key: PKQYAVUMEUCGKI-UHFFFAOYSA-N
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Description

(3-Methylisoquinolin-7-yl)methanol is a chemical compound with the molecular formula C11H11NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including (3-Methylisoquinolin-7-yl)methanol, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to produce isoquinolines by cyclization . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance reaction efficiency and yield. The use of environmentally friendly and sustainable processes, such as catalyst-free reactions in water, is also being explored .

Chemical Reactions Analysis

Types of Reactions: (3-Methylisoquinolin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can convert the isoquinoline ring to its dihydro form.

    Substitution: Substitution reactions can occur at various positions on the isoquinoline ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce (3-Methylisoquinolin-7-yl)aldehyde .

Scientific Research Applications

(3-Methylisoquinolin-7-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylisoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

  • (7-Methylisoquinolin-5-yl)methanol
  • (3-Methylisoquinolin-1-yl)methanol
  • 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one
  • 3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one

Comparison: (3-Methylisoquinolin-7-yl)methanol is unique due to its specific substitution pattern on the isoquinoline ringFor example, the position of the methyl and hydroxyl groups can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(3-methylisoquinolin-7-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-4-10-3-2-9(7-13)5-11(10)6-12-8/h2-6,13H,7H2,1H3

InChI Key

PKQYAVUMEUCGKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)CO)C=N1

Origin of Product

United States

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